Cas no 2011774-01-7 (1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride)

1-(2-Cyclopropylethyl)cyclopropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a unique cyclopropyl-substituted structure. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds. Its rigid cyclopropyl groups contribute to enhanced steric and electronic properties, which can influence reactivity and selectivity in chemical transformations. The sulfonyl chloride moiety offers high reactivity for nucleophilic substitution, making it valuable for constructing complex molecular architectures. Suitable for controlled functionalization, this reagent is of interest in pharmaceutical and agrochemical research, where precise structural modifications are critical. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride structure
2011774-01-7 structure
Product Name:1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride
CAS No:2011774-01-7
MF:C8H13ClO2S
MW:208.705620527267
CID:6394604
PubChem ID:165490598
Update Time:2025-05-21

1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride
    • 2011774-01-7
    • EN300-1143327
    • Inchi: 1S/C8H13ClO2S/c9-12(10,11)8(5-6-8)4-3-7-1-2-7/h7H,1-6H2
    • InChI Key: NZLMTKAUVRQOAI-UHFFFAOYSA-N
    • SMILES: ClS(C1(CCC2CC2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 208.0324785g/mol
  • Monoisotopic Mass: 208.0324785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 42.5Ų

1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride Pricemore >>

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Additional information on 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride

1-(2-Cyclopropylethyl)cyclopropane-1-sulfonyl Chloride: A Versatile Sulfonylating Agent in Organic Synthesis

1-(2-Cyclopropylethyl)cyclopropane-1-sulfonyl chloride (CAS No. 2011774-01-7) is a specialized sulfonyl chloride derivative that has gained significant attention in modern organic chemistry due to its unique structural features and reactivity. This compound, featuring both cyclopropyl groups and a reactive sulfonyl chloride moiety, serves as a valuable building block for the synthesis of various sulfonamide derivatives, which find applications in pharmaceutical research, material science, and agrochemical development.

The molecular structure of 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride contains two distinct cyclopropane rings - one directly attached to the sulfonyl group and another through a two-carbon spacer. This arrangement creates interesting steric and electronic effects that influence its reactivity pattern. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making this compound particularly useful for introducing the sulfonyl functionality into various organic molecules through nucleophilic substitution reactions.

Recent trends in chemical research have shown growing interest in cyclopropane-containing compounds due to their unique three-membered ring strain and potential biological activities. The combination of cyclopropyl motifs with a sulfonyl chloride group in this molecule makes it particularly valuable for medicinal chemistry applications. Researchers are increasingly exploring this compound for the development of novel drug candidates, especially in areas targeting central nervous system disorders and anti-inflammatory agents, where the rigid cyclopropyl structure can provide improved metabolic stability and receptor binding properties.

In synthetic applications, 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride serves as an excellent sulfonylation reagent. It reacts efficiently with various nucleophiles including amines, alcohols, and even some carbon nucleophiles to form the corresponding sulfonamides, sulfonate esters, or sulfones. The presence of the cyclopropyl groups in the molecule often imparts unique properties to the resulting derivatives, such as enhanced lipophilicity or conformational restriction, which can be beneficial in drug design.

The stability and handling characteristics of 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride make it particularly attractive for laboratory use. Unlike some more reactive sulfonyl chlorides, this compound demonstrates reasonable stability under standard storage conditions while maintaining sufficient reactivity for most synthetic applications. This balance between stability and reactivity has led to its increasing adoption in both academic and industrial research settings.

From a commercial perspective, the demand for specialized sulfonylating agents like 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride has been steadily growing. Pharmaceutical companies and contract research organizations are particularly interested in such structurally diverse building blocks that can help expand their chemical space for drug discovery programs. The unique combination of cyclopropyl groups and sulfonyl chloride functionality in this molecule offers synthetic chemists new opportunities to create novel molecular architectures.

Recent advances in synthetic methodology have expanded the utility of 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride in various transformations. For instance, it has been successfully employed in transition metal-catalyzed cross-coupling reactions, where the sulfonyl chloride group serves as both a directing group and a leaving group. Additionally, the strained cyclopropane rings can participate in ring-opening reactions under certain conditions, providing access to more complex molecular frameworks.

Quality control and characterization of 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride typically involve standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The purity of this reagent is particularly important for its applications in pharmaceutical synthesis, where even minor impurities could affect downstream reactions or biological testing results. Most commercial suppliers provide comprehensive analytical data with their products to ensure researchers can confidently incorporate this compound into their synthetic schemes.

Looking forward, the applications of 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride are expected to expand further as researchers continue to explore the unique properties imparted by its cyclopropyl-sulfonyl architecture. Its potential in asymmetric synthesis, particularly when combined with chiral auxiliaries or catalysts, represents an exciting area for future development. Additionally, the growing interest in bioisosteric replacements in medicinal chemistry suggests that derivatives of this compound may find increasing use as novel pharmacophores in drug design.

For researchers working with 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride, proper handling and storage are essential to maintain its reactivity and shelf life. While not excessively sensitive, this sulfonyl chloride should be stored under inert atmosphere at cool temperatures to prevent gradual hydrolysis. Standard precautions for handling reactive organic compounds should be observed, including the use of appropriate personal protective equipment and working in well-ventilated areas.

The synthesis of 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride typically involves multi-step procedures starting from appropriate cyclopropane precursors. The key steps usually include the formation of the disubstituted cyclopropane core followed by introduction of the sulfonyl chloride functionality through chlorosulfonation or oxidation-chlorination sequences. Process optimization for large-scale production of this compound continues to be an active area of research to meet the growing demand from the pharmaceutical and specialty chemicals industries.

In conclusion, 1-(2-cyclopropylethyl)cyclopropane-1-sulfonyl chloride (CAS No. 2011774-01-7) represents a valuable addition to the toolbox of modern synthetic chemists. Its unique structural features combining cyclopropyl groups with a reactive sulfonyl chloride moiety enable the creation of novel molecular architectures with potential applications across multiple fields of chemical research. As the understanding of structure-activity relationships continues to advance in medicinal chemistry and materials science, the importance of specialized building blocks like this compound is likely to grow even further.

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